Phytylplastoquinone

Description

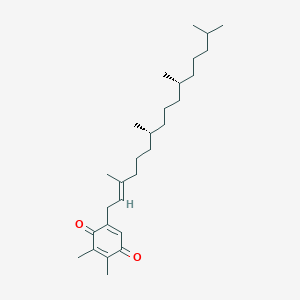

Structure

3D Structure

Properties

CAS No. |

1177-24-8 |

|---|---|

Molecular Formula |

C28H46O2 |

Molecular Weight |

414.7 g/mol |

IUPAC Name |

2,3-dimethyl-5-[(E,7R,11R)-3,7,11,15-tetramethylhexadec-2-enyl]cyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C28H46O2/c1-20(2)11-8-12-21(3)13-9-14-22(4)15-10-16-23(5)17-18-26-19-27(29)24(6)25(7)28(26)30/h17,19-22H,8-16,18H2,1-7H3/b23-17+/t21-,22-/m1/s1 |

InChI Key |

ZPVFWTSVFVOTQH-WGEODTKDSA-N |

SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |

Isomeric SMILES |

CC1=C(C(=O)C(=CC1=O)C/C=C(\C)/CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C |

Canonical SMILES |

CC1=C(C(=O)C(=CC1=O)CC=C(C)CCCC(C)CCCC(C)CCCC(C)C)C |

Synonyms |

phytylplastoquinone |

Origin of Product |

United States |

Biosynthesis of Phytylplastoquinone

Origins of Aromatic Ring Precursors

The aromatic head group of phytylplastoquinone is derived from homogentisate (B1232598) (HGA). nih.gov The synthesis of HGA is a critical branch of the broader shikimate pathway, which is responsible for producing aromatic amino acids. frontiersin.orggoogle.com

Homogentisate Synthesis via Shikimate Pathway Intermediates

The shikimate pathway, located in the plastids of plant cells, is the starting point for the biosynthesis of HGA. frontiersin.orgresearchgate.net This pathway converts simple carbohydrate precursors into chorismate, a key branch-point metabolite. pan.olsztyn.pl From chorismate, the pathway diverges to produce the aromatic amino acids phenylalanine, tyrosine, and tryptophan. pan.olsztyn.pl

The synthesis of HGA begins with the conversion of chorismate to prephenate. google.com In plants, it is generally believed that prephenate is then converted to arogenate, which serves as a precursor to tyrosine. google.com Tyrosine can then be converted to 4-hydroxyphenylpyruvate (p-HPP) by the action of tyrosine aminotransferases (TATs). frontiersin.orgwikipedia.org Subsequently, the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) catalyzes the conversion of p-HPP to homogentisate. nih.govhmdb.ca This enzymatic step is a crucial control point in the pathway. google.com

Alternatively, some organisms can directly convert prephenate to p-HPP, bypassing the arogenate and tyrosine intermediates. google.com Regardless of the specific route, the shikimate pathway provides the essential aromatic precursor for this compound synthesis. frontiersin.org

Generation of the Phytyl Side Chain Precursor

The long, lipophilic side chain of this compound is a phytyl group, which is derived from phytyl diphosphate (B83284) (PDP). nih.gov The formation of PDP is intricately linked to the isoprenoid biosynthesis pathways within the cell. ontosight.ai

Phytyl Diphosphate Formation

Phytyl diphosphate is a 20-carbon isoprenoid molecule. ontosight.ai Its synthesis begins with the formation of geranylgeranyl diphosphate (GGDP), a C20 precursor. ontosight.ai GGDP is then reduced to PDP by the enzyme geranylgeranyl reductase (GGR). uni-koeln.de PDP serves as a common substrate for the biosynthesis of several important molecules in plants, including chlorophylls, tocopherols (B72186) (vitamin E), and phylloquinone (vitamin K1). ontosight.aiontosight.ainih.gov

Interplay with the Non-Mevalonate Pathway (MEP Pathway)

In plants, the synthesis of the basic five-carbon isoprenoid units, isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP), occurs through two distinct pathways: the mevalonate (B85504) (MVA) pathway in the cytosol and the non-mevalonate or methylerythritol 4-phosphate (MEP) pathway in the plastids. ibb.waw.plnih.govgenome.jp The MEP pathway is primarily responsible for the production of isoprenoids in the plastids, including those that form the phytyl side chain of this compound. researchgate.netgenome.jp

The MEP pathway starts with the condensation of pyruvate (B1213749) and glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP). ibb.waw.pl Through a series of enzymatic reactions, DXP is converted to IPP and DMAPP. researchgate.net These C5 units are then sequentially condensed to form larger prenyl diphosphates, including GGDP, the direct precursor to PDP. ontosight.ai

Condensation and Subsequent Modification Steps

The final stage in the biosynthesis of this compound involves the joining of the aromatic head group and the phytyl side chain, followed by further modifications.

Role of Homogentisate Prenyltransferase (HPT) in this compound Formation

The key enzymatic step in the assembly of the core structure of this compound is the condensation of homogentisate (HGA) and phytyl diphosphate (PDP). nih.gov This reaction is catalyzed by the enzyme homogentisate phytyltransferase (HPT). nih.govresearchgate.net HPT is a membrane-bound enzyme that specifically recognizes HGA and PDP as its substrates. nih.gov

The product of the HPT-catalyzed reaction is 2-methyl-6-phytyl-1,4-benzoquinol. google.comfrontiersin.org This intermediate then undergoes further enzymatic modifications, including methylation, to yield the final this compound molecule. google.com It is important to note that HPT exhibits substrate specificity. While it preferentially uses PDP, some studies have shown that it can also utilize geranylgeranyl diphosphate (GGDP) to a lesser extent, leading to the formation of tocotrienols. nih.gov However, it does not effectively use solanesyl diphosphate, the precursor for plastoquinone-9, indicating the existence of a separate enzyme, homogentisate solanesyltransferase (HST), for that pathway. nih.govuniprot.orgfrontiersin.org The activity of HPT is a critical regulatory point, committing HGA to the biosynthesis of this compound and tocopherols. frontiersin.org

Enzymatic Steps in Quinone Ring Methylation and Cyclization

Following the synthesis of 2-methyl-6-phytyl-1,4-benzoquinol (MPBQ), the pathway proceeds through a series of modifications to the quinone ring, primarily methylation and cyclization, which are critical for the formation of various tocopherols.

A key enzymatic step is the methylation of the aromatic ring of MPBQ. The enzyme 2-methyl-6-phytyl-1,4-hydroquinone methyltransferase, also referred to as MPBQ/MSBQ methyltransferase or VTE3 in Arabidopsis, catalyzes the transfer of a methyl group from S-adenosyl-L-methionine (SAM) to MPBQ. nih.gov This reaction yields 2,3-dimethyl-6-phytyl-1,4-hydroquinone (DMPBQ). nih.govfrontiersin.org

This methylation is a crucial control point, directing the metabolic flux towards the synthesis of α- and γ-tocopherols. nih.gov The subsequent and final step in the formation of the characteristic chromanol ring of tocopherols is cyclization. This reaction is catalyzed by tocopherol cyclase (TC), also known as VTE1. oup.comfrontiersin.org This enzyme facilitates the cyclization of both MPBQ and DMPBQ. The cyclization of DMPBQ by tocopherol cyclase leads to the formation of γ-tocopherol. frontiersin.orgoup.com In an alternative branch, direct cyclization of MPBQ by the same enzyme yields δ-tocopherol. nih.gov

Interconnections and Shared Pathways with Other Plastidial Isoprenoids

The biosynthesis of this compound is intricately linked with the metabolic pathways of other essential isoprenoids synthesized within the plastid, most notably tocopherols and plastoquinone-9.

Relationship to Tocopherol Biosynthesis

The biosynthesis of this compound is fundamentally intertwined with that of tocopherols, as its reduced form, MPBQ, is the direct common precursor for all tocopherol variants. oup.comnih.gov The pathway diverges at MPBQ. One branch leads to the formation of δ- and β-tocopherols, while the other, initiated by the VTE3 methyltransferase, leads to γ- and α-tocopherols. oup.comnih.gov Therefore, the regulation of enzymes acting upon MPBQ, namely MPBQ/MSBQ methyltransferase (VTE3) and tocopherol cyclase (VTE1), is critical in determining the final composition of tocopherols in the cell. nih.gov Studies involving the overexpression or silencing of the genes encoding these enzymes have demonstrated their pivotal role in modulating the ratio of different tocopherol forms. researchgate.net

Links to Plastoquinone-9 (PQ-9) Biosynthetic Pathway

A significant metabolic link exists between the biosynthesis of this compound and plastoquinone-9 (PQ-9), a vital electron carrier in the photosynthetic electron transport chain. This connection is established through a shared enzyme, the MPBQ/MSBQ methyltransferase (VTE3). nih.gov This enzyme exhibits broad substrate specificity, acting not only on the phytyl-tailed MPBQ but also on 2-methyl-6-solanesyl-1,4-benzoquinol (MSBQ), the direct precursor to PQ-9. ukrbiochemjournal.orgnih.gov MSBQ is formed by the condensation of homogentisic acid with solanesyl diphosphate. The methylation of MSBQ by the VTE3 enzyme is a key step in the formation of plastoquinol-9. nih.gov This shared enzymatic step highlights a point of potential competition and co-regulation between the biosynthesis of tocopherols and plastoquinone-9, both of which are essential for the proper functioning of the chloroplast. tubitak.gov.tr

Comparative Across Photosynthetic Lineages

While the core pathway for this compound and tocopherol synthesis is conserved among photosynthetic organisms, including cyanobacteria, algae, and plants, notable differences exist, reflecting their distinct evolutionary trajectories. oup.comportlandpress.com

The tocopherol biosynthetic pathway is believed to have originated in cyanobacteria. oup.com In the green alga Chlamydomonas reinhardtii, the pathway is largely homologous to that found in higher plants, utilizing a conserved set of enzymes including HPT (VTE2), MPBQ methyltransferase (VTE3), tocopherol cyclase (VTE1), and γ-tocopherol methyltransferase (VTE4). nih.govnih.gov

However, significant divergences are observed in the biosynthesis of the related compound, plastoquinone-9, between cyanobacteria and plants. While plants utilize homogentisate as the aromatic precursor for both tocopherols and PQ-9, cyanobacteria like Synechocystis sp. PCC 6803 use homogentisate for tocopherol synthesis but employ 4-hydroxybenzoate (B8730719) as the precursor for the PQ-9 head group. tubitak.gov.tr This indicates that the biosynthetic pathways for these two quinones are more distinct in cyanobacteria than in plants.

Furthermore, the key methyltransferase enzyme (MPBQ/MSBQ methyltransferase) differs significantly between plants and cyanobacteria. While they perform the same function, the plant enzyme (VTE3) and the cyanobacterial enzyme (encoded by sll0418 in Synechocystis) are highly divergent in their primary sequence, suggesting they are non-orthologous and evolved independently. tubitak.gov.tr In contrast, the tocopherol cyclase (TC) enzyme activity is evolutionarily conserved, with the plant enzyme able to complement a cyanobacterial mutant lacking TC. oup.comfrontiersin.org These comparative analyses provide insights into the evolution of isoprenoid quinone biosynthesis in response to the diverse metabolic and environmental pressures faced by different photosynthetic lineages.

Functional Roles of Phytylplastoquinone in Photosynthetic Processes

Electron Transport in the Thylakoid Membrane

The light-dependent reactions of photosynthesis occur within the thylakoid membranes and involve a series of electron transfers between protein complexes. Phytylplastoquinone is a key player in this electron transport chain, ensuring the efficient flow of electrons derived from the splitting of water. ontosight.aiusp.br

This compound as a Mobile Electron Carrier

This compound functions as a mobile electron carrier within the hydrophobic core of the thylakoid membrane. ontosight.aiillinois.edu Its long phytyl side chain anchors it within the membrane, while its quinone head group can accept and donate electrons. ontosight.ai This mobility allows it to shuttle electrons between the large, relatively immobile photosystem II (PSII) and cytochrome b6f protein complexes. illinois.eduresearchgate.netnih.gov

Facilitation of Electron Transfer from Photosystem II (PSII)

The process begins at Photosystem II (PSII), a protein complex that uses light energy to oxidize water molecules, releasing electrons, protons, and oxygen. usp.br These high-energy electrons are transferred from the excited reaction center of PSII, P680, through a series of acceptors to a tightly bound plastoquinone (B1678516) molecule, QA. illinois.edulibretexts.org From QA, the electron is passed to a second, loosely bound plastoquinone, QB. illinois.edu This QB molecule, which is a this compound, accepts two electrons from QA and picks up two protons from the stroma, becoming fully reduced to plastoquinol (PQH2). illinois.eduresearchgate.net This reduced and now mobile phytylplastoquinol then detaches from PSII and diffuses through the thylakoid membrane. illinois.eduwikipedia.org

Interaction with the Cytochrome b6f Complex

The mobile phytylplastoquinol travels to the cytochrome b6f complex, a central hub in the photosynthetic electron transport chain. researchgate.netspring8.or.jppurdue.edu Here, it donates its two electrons to the complex and releases the two protons into the thylakoid lumen. researchgate.netpsu.edu The electrons then continue their journey through the cytochrome b6f complex to another mobile carrier, plastocyanin, which in turn reduces Photosystem I (PSI). spring8.or.jppurdue.edu The oxidation of phytylplastoquinol at the cytochrome b6f complex is a critical step that links the two photosystems. spring8.or.jpwhiterose.ac.uk

Contribution to Proton Gradient Establishment and ATP Synthesis

The transfer of protons from the stroma to the thylakoid lumen by this compound during its reduction at PSII and subsequent oxidation at the cytochrome b6f complex is a key contributor to the formation of a proton motive force. ontosight.aiwikipedia.orgnih.gov This electrochemical gradient, with a higher concentration of protons in the lumen than in the stroma, represents a form of stored energy. byjus.commdpi.comfrontiersin.org This energy is harnessed by the ATP synthase enzyme, which allows protons to flow back down their concentration gradient into the stroma. nih.govbyjus.com This flow of protons drives the synthesis of ATP from ADP and inorganic phosphate (B84403), a process known as photophosphorylation. wikipedia.orgbyjus.com

Specificity of this compound in Photophosphorylation Activities

Research has demonstrated the high specificity of this compound in the process of photophosphorylation. Studies using chloroplasts from which plastoquinone has been removed have shown that the restoration of photophosphorylation activity is most effective when this compound is added back. researchgate.net While other analogues with shorter side chains can partially restore electron transport (the Hill reaction), they are not as effective in restoring ATP synthesis. researchgate.net This suggests that the long phytyl tail of this compound is crucial for its proper interaction with the thylakoid membrane and the protein complexes involved in creating the proton gradient necessary for robust ATP production. researchgate.net

Influence on Photosynthetic Efficiency and Light-Dependent Reactions

This compound, a variant of the more ubiquitous plastoquinone-9, is an essential lipid-soluble molecule that operates within the thylakoid membranes of chloroplasts. wikipedia.orgmdpi.com Its primary role is to function as a mobile electron carrier in the light-dependent reactions of photosynthesis, a process fundamental to the conversion of light energy into chemical energy. The efficiency of these reactions is directly influenced by the function and availability of the plastoquinone pool, including this compound. wikipedia.orgontosight.ai

The light-dependent reactions involve a series of electron transfers initiated by the absorption of light by pigment molecules in two large protein complexes: Photosystem II (PSII) and Photosystem I (PSI). nih.gov this compound plays a critical role in linking these two photosystems. After PSII absorbs light, it becomes energized and transfers electrons to a tightly bound plastoquinone molecule at the Q_A_ site. wikipedia.org This electron is then passed to a second, more loosely bound plastoquinone at the Q_B_ site. Upon receiving two electrons (in two separate events) and picking up two protons from the chloroplast's stroma, the plastoquinone at the Q_B_ site is fully reduced to plastoquinol (PQH₂). wikipedia.org

This newly formed, mobile plastoquinol, which could be a phytylplastoquinol, then detaches from PSII and diffuses laterally through the thylakoid membrane to the Cytochrome b₆f complex. ontosight.aircsb.org It delivers the two electrons to the complex and releases the two protons into the thylakoid lumen. This process is vital for generating a proton motive force—an electrochemical gradient across the thylakoid membrane—which drives the synthesis of ATP (adenosine triphosphate), the cell's primary energy currency. wikipedia.org The electrons, now at a lower energy state, are eventually transferred to PSI, which uses light energy to re-energize them for the final reduction of NADP⁺ to NADPH. wikipedia.org Both ATP and NADPH are then utilized in the light-independent reactions (Calvin cycle) to fix carbon dioxide into carbohydrates.

The chemical structure of this compound is key to its function. It consists of a quinone head group, which is the site of electron and proton binding, and a hydrophobic phytyl tail. wikipedia.org This phytyl tail, a long hydrocarbon chain, anchors the molecule within the lipid bilayer of the thylakoid membrane, ensuring its proximity to the other components of the electron transport chain and facilitating its diffusion between PSII and the Cytochrome b₆f complex. wikipedia.orgmdpi.com

The table below summarizes key parameters of the light-dependent reactions that are influenced by the functionality of the plastoquinone pool.

Table 1: Influence of Plastoquinone Pool on Photosynthetic Parameters

| Parameter | Description | Impact of an Efficient Plastoquinone Pool | Consequence of an Inefficient/Limited Pool |

| Electron Transport Rate (ETR) | The rate at which electrons move through the chain from PSII to PSI. | High ETR, allowing for rapid processing of light energy. | Decreased ETR, creating a bottleneck that limits the overall photosynthetic rate. researchgate.netnih.gov |

| Quantum Yield of PSII (Φ_PSII) | The efficiency with which light absorbed by PSII is used for photochemistry. | Optimal Φ_PSII_, indicating efficient use of absorbed light. | Reduced Φ_PSII_, as energy cannot be efficiently passed down the electron transport chain. nih.gov |

| Proton Motive Force (PMF) | The electrochemical gradient of protons across the thylakoid membrane. | Robust generation of PMF, leading to high rates of ATP synthesis. wikipedia.org | Impaired PMF generation, resulting in lower ATP production. |

| NADPH Synthesis | The rate of reduction of NADP⁺ to NADPH at the end of the electron transport chain. | Sustained high rates of NADPH production. | Reduced NADPH synthesis, limiting the capacity for carbon fixation. wikipedia.org |

| Photoinhibition | Light-induced damage to the photosynthetic apparatus, particularly PSII. | Reduced susceptibility to photoinhibition by maintaining an oxidized Q_A_. | Increased risk of photoinhibition due to an over-reduced electron transport chain. nih.gov |

Phytylplastoquinone in Plastid Redox Homeostasis and Cellular Signaling

Role in Reactive Oxygen Species (ROS) Metabolism and Detoxification

Plastids, particularly chloroplasts during photosynthesis, are major sites of reactive oxygen species (ROS) production in plant cells. researchgate.net ROS, such as singlet oxygen (¹O₂), superoxide (B77818) (O₂⁻), and hydrogen peroxide (H₂O₂), are highly reactive molecules that can cause significant oxidative damage to lipids, proteins, and nucleic acids if their concentrations are not tightly controlled. researchgate.netnih.gov

Phytylplastoquinone, in its reduced form, phytylplastoquinol, functions as a potent lipophilic antioxidant within the thylakoid membranes. researchgate.netmdpi.com It participates directly in the detoxification of ROS, thereby protecting the photosynthetic machinery from oxidative damage. nih.gov The quinol form can scavenge lipid peroxide radicals, breaking the chain reaction of lipid peroxidation and preserving membrane integrity. researchgate.net Furthermore, the plastoquinone (B1678516) pool, including this compound, is involved in mitigating the effects of ¹O₂, a particularly damaging ROS produced at photosystem II (PSII).

The generation of ROS is an unavoidable consequence of aerobic metabolism and photosynthesis. researchgate.netnih.gov In chloroplasts, the photosynthetic electron transport chain is a primary source of these reactive molecules. researchgate.net this compound's role extends beyond a passive antioxidant shield; it is part of a dynamic system that manages ROS levels. This system includes enzymatic components like superoxide dismutase (SOD), which converts O₂⁻ to H₂O₂, and ascorbate (B8700270) peroxidase (APX), which detoxifies H₂O₂. mdpi.commdpi.com Phytylplastoquinol works in concert with these enzymes as a crucial membrane-bound component of the ROS scavenging network. mdpi.com

Contribution to the Overall Antioxidant Defense System in Plastids

The antioxidant defense system in plastids is a multi-layered network comprising both enzymatic and non-enzymatic components. This compound is a key player in the non-enzymatic, lipid-soluble defense line, complementing water-soluble antioxidants like ascorbate and glutathione, and other lipid-soluble molecules like α-tocopherol (Vitamin E). mdpi.comusp.br

The reduced form, phytylplastoquinol, is a highly effective scavenger of various ROS and organic radicals. researchgate.net Its presence in the thylakoid membrane and plastoglobuli—lipid bodies within plastids that act as a reservoir for lipid compounds—positions it to intercept ROS at their source. mdpi.comnih.gov The antioxidant capacity of the plastoquinone pool is not limited to its reduced form; the oxidized quinone form also exhibits some antioxidant properties. mdpi.com

This integrated system ensures robust protection against oxidative stress, which occurs when ROS production overwhelms the cell's detoxification capacity. researchgate.net The interplay between different antioxidants is critical; for instance, α-tocopherol is known to be a highly efficient scavenger of singlet oxygen, while the plastoquinol pool is particularly effective against other ROS, showcasing the specialized and cooperative nature of the plastid antioxidant system. mdpi.com

| Antioxidant Component | Location in Plastid | Primary Function in ROS Defense |

| Phytylplastoquinol | Thylakoid Membrane, Plastoglobuli | Scavenges lipid peroxide radicals, detoxifies various ROS. researchgate.netmdpi.com |

| α-Tocopherol | Thylakoid Membrane | Scavenges singlet oxygen and lipid radicals. mdpi.com |

| Ascorbate (Vitamin C) | Stroma, Lumen | Detoxifies H₂O₂ via ascorbate peroxidase, regenerates α-tocopherol. mdpi.com |

| Glutathione | Stroma | Detoxifies ROS, regenerates ascorbate. d-nb.info |

| Superoxide Dismutase (SOD) | Stroma, Thylakoid Membrane | Converts superoxide (O₂⁻) to hydrogen peroxide (H₂O₂). mdpi.commdpi.com |

| Ascorbate Peroxidase (APX) | Stroma, Thylakoid Membrane | Reduces H₂O₂ to water using ascorbate. mdpi.com |

Dynamics of the this compound Redox State and Signaling Cascades

Beyond its protective role, the redox state of the plastoquinone pool (the ratio of the reduced quinol form to the oxidized quinone form) acts as a crucial sensor of the photosynthetic electron transport chain's status. This redox information is transduced through various signaling cascades to regulate gene expression and protein function, ensuring the photosynthetic apparatus is optimized for changing environmental conditions. nih.govresearchgate.net

The redox state of the plastoquinone pool is a primary retrograde signal, communicating information from the chloroplast to the nucleus to regulate the expression of nuclear genes encoding photosynthetic proteins. researchgate.netnih.govbibliotekanauki.pl When the plastoquinone pool becomes overly reduced, for example, under high light conditions where electron flow from PSII exceeds the capacity of PSI to accept them, a signal is initiated to downregulate the expression of genes encoding PSII components and upregulate those for PSI components. researchgate.net This helps to rebalance (B12800153) the flow of electrons and prevent photo-oxidative damage.

Studies using DNA microarrays have identified numerous nuclear genes whose expression is modulated by the redox state of the plastoquinone pool in response to varying light intensities. nih.govbibliotekanauki.plresearchgate.net This regulation is thought to be mediated by specific trans-acting factors that bind to conserved elements in the promoter regions of these target genes, forming a direct link between the plastid's redox status and nuclear transcription. nih.govbibliotekanauki.pl This signaling is crucial for long-term acclimation to different light environments.

The redox state of the plastoquinone pool directly regulates the activity of protein kinases located in the thylakoid membrane, most notably the STN7 kinase. mdpi.comnih.gov When the pool is reduced, the cytochrome b₆f complex activates STN7, which then phosphorylates the light-harvesting complex II (LHCII) proteins. nih.gov This phosphorylation causes a portion of LHCII to detach from PSII and migrate to PSI, a process known as a "state transition." nih.gov This mechanism balances the distribution of excitation energy between the two photosystems, optimizing photosynthetic efficiency under different light qualities. rsc.org

Another key kinase, STN8, is also influenced by plastid redox conditions and is primarily responsible for phosphorylating PSII core proteins like D1 and CP43. frontiersin.orgplos.org This phosphorylation is linked to the regulation of the PSII repair cycle. nih.govfrontiersin.org Damaged PSII units are phosphorylated, which facilitates their movement from the stacked grana regions to the stroma lamellae for repair and subsequent dephosphorylation before being reassembled into the grana. rsc.org Therefore, the redox state of this compound and the wider plastoquinone pool is instrumental in the short-term regulation of light harvesting and the critical process of PSII maintenance. mdpi.comfrontiersin.org

| Regulatory Target | Signaling Molecule/State | Effect |

| Nuclear Gene Expression (e.g., psbA, psaA) | Reduced Plastoquinone Pool | Downregulation of PSII genes, upregulation of PSI genes to balance electron flow. researchgate.netnih.gov |

| LHCII Proteins | Activated STN7 Kinase (by reduced PQ pool) | Phosphorylation of LHCII, leading to state transitions and balanced energy distribution. nih.gov |

| PSII Core Proteins (D1, D2, CP43) | Activated STN8 Kinase | Phosphorylation promoting disassembly and repair of photodamaged PSII centers. nih.govfrontiersin.org |

Regulation of Gene Expression through Redox Signals

This compound's Involvement in Plant Acclimation to Abiotic Stress

Plants constantly face abiotic stresses such as high light, low temperature, drought, and salinity. nih.gov These stresses often disrupt the balance between light energy absorption and its utilization in photosynthesis, leading to an over-reduction of the photosynthetic electron transport chain and increased ROS production. researchgate.netresearchgate.net Plastidic antioxidants, including this compound, are fundamental to plant acclimation and survival under these conditions. researchgate.netmdpi.com

Potential Contributions to Biotic Stress Responses

While the primary defense against pathogens is often associated with specific immune receptors and hormonal signaling pathways like those involving salicylic (B10762653) acid and jasmonic acid, there is significant crosstalk between these pathways and the cellular redox state. mdpi.commdpi.comfrontiersin.org Pathogen attack can induce oxidative burst, a rapid production of ROS in the apoplast, which functions as a direct antimicrobial agent and a signaling molecule. frontiersin.orgmdpi.com

Inside the cell, the chloroplast can act as a hub that integrates stress signals. usp.br Biotic stress can impact photosynthesis, leading to alterations in the plastid redox state. mdpi.com These redox changes, sensed by the this compound pool, can modulate defense signaling. For instance, ROS generated in the chloroplast can influence systemic acquired resistance (SAR), a whole-plant immune response. The redox state of the plastid can interact with hormone signaling pathways, creating a complex network that fine-tunes the plant's defense against pathogens. mdpi.commdpi.com Mitogen-activated protein kinase (MAPK) cascades, which are central to immunity, can be activated by PAMPs (pathogen-associated molecular patterns) and are also linked to ROS signaling, suggesting a point of convergence where plastid redox status could influence immune responses. frontiersin.orgmdpi.com While direct evidence specifically implicating this compound in biotic stress is limited, its fundamental role in plastid redox homeostasis and signaling suggests it is a likely contributor to the integrated defense network that protects plants from pathogens. nih.gov

Molecular and Genetic Regulation of Phytylplastoquinone Metabolism

Transcriptional and Post-Transcriptional Control of Biosynthetic Enzyme Genes

The regulation of the phytylplastoquinone biosynthetic pathway, like other isoprenoid pathways in plants, is complex and begins at the genetic level. The genes encoding the necessary enzymes are subject to both transcriptional and post-transcriptional control to fine-tune the metabolic flux.

Transcriptional Regulation: The primary level of control for many plant metabolic pathways, including the methylerythritol 4-phosphate (MEP) pathway which produces the precursors for this compound, is transcriptional. oup.comoup.com The expression of genes encoding key enzymes is often coordinated and responds to various developmental and environmental signals. oup.com For instance, 1-deoxy-D-xylulose-5-phosphate synthase (DXS), which catalyzes the first committed step of the MEP pathway, is considered a major point of regulation. oup.comnih.gov In many plants, DXS is encoded by a small family of genes, with each member showing distinct expression patterns, suggesting specialized roles in different tissues or under different conditions. oup.comnih.gov

Post-Transcriptional Regulation: While transcriptional control is significant, it is increasingly evident that post-transcriptional mechanisms also play an essential role in modulating the MEP pathway. nih.govtandfonline.com These processes, which occur after the gene has been transcribed into RNA, can include alternative splicing, modifications to messenger RNA (mRNA) stability, and regulation by small non-coding RNAs. nih.gov Evidence suggests that the levels of key enzymes like DXS and 1-deoxy-D-xylulose 5-phosphate reductoisomerase (DXR) are controlled by post-transcriptional mechanisms. oup.comnih.gov This layer of regulation may serve to connect the pathway's activity with the immediate physiological state of the plant and the demand for specific isoprenoid end products. nih.gov For example, a feedback mechanism has been identified where the upregulation of phytoene (B131915) synthase (PSY), an enzyme in the downstream carotenoid pathway, triggers the post-transcriptional accumulation of flux-controlling enzymes of the MEP pathway. tandfonline.com

Regulation of Enzyme Activity and Protein Turnover

Beyond the control of gene expression, the catalytic output of the this compound biosynthetic pathway is managed through the direct regulation of its enzymes and the dynamic process of protein turnover.

Enzyme Activity: The activity of biosynthetic enzymes can be rapidly modulated to adjust metabolic flow. This can occur through various mechanisms, including allosteric regulation by metabolites or post-translational modifications like phosphorylation. For example, studies on related biosynthetic pathways have shown that the activity of certain enzymes can be the rate-limiting step, making their regulation a critical control point.

Protein Turnover: The concentration of an enzyme within the cell is determined by the balance between its synthesis and its degradation, a process known as protein turnover. This continuous cycle allows cells to remove old or damaged proteins and adjust the abundance of specific enzymes to meet changing metabolic demands. The regulation of the stability and degradation of key enzymes, such as DXS, is emerging as a significant control mechanism. ub.edu Specific chaperone and protease systems within the plastid are involved in managing the folding, stability, and eventual breakdown of these proteins, ensuring that the pathway's capacity is appropriately matched to cellular needs. ub.edu

Feedback and Feedforward Regulatory Mechanisms in the Isoprenoid Pathway

The MEP pathway, which supplies the fundamental C5 building blocks (isopentenyl diphosphate (B83284) and dimethylallyl diphosphate) for this compound, is governed by sophisticated feedback and feedforward loops. These mechanisms allow the pathway to self-regulate based on the availability of its own intermediates and end products.

Feedback Regulation: This is a common regulatory strategy where a downstream product of a pathway inhibits an earlier enzymatic step. The MEP pathway is controlled by strong feedback inhibition. nih.gov The final products of the pathway, isopentenyl diphosphate (IDP) and dimethylallyl diphosphate (DMADP), have been shown to inhibit the activity of DXS, the first enzyme in the pathway. nih.govresearchgate.netnih.gov This inhibition occurs because IDP and DMADP compete with the enzyme's essential cofactor, thiamine (B1217682) diphosphate, for binding to the active site. nih.govnih.gov This ensures that when the C5 precursors accumulate to sufficient levels, their further production is throttled, preventing wasteful over-accumulation. Feedback inhibition has also been reported for DXR, the second enzyme of the pathway. csic.es

Feedforward Regulation: In contrast to feedback inhibition, feedforward regulation involves an upstream metabolite activating a downstream enzyme. This can serve to create a metabolic "pull," increasing the pathway's capacity in response to a buildup of an early intermediate. This type of control has also been observed within the MEP pathway, adding another layer of complexity to its regulation.

Genetic Engineering and Functional Genomics in Phytylplastoquinone Research

Identification and Characterization of Genes Encoding Phytylplastoquinone Biosynthetic Enzymes

The biosynthesis of this compound is intricately linked with the pathways for tocopherols (B72186) (Vitamin E) and plastoquinone-9 (PQ-9), sharing common precursors and enzymatic steps. The pathway takes place within the plastids. nih.gov Key genes and the enzymes they encode have been identified through a combination of genomic, genetic, and biochemical studies in model organisms like Arabidopsis thaliana and the cyanobacterium Synechocystis sp. PCC 6803. nih.govfrontiersin.org

The biosynthetic pathway involves two primary components: the formation of the aromatic head group and the synthesis of the phytyl tail.

Aromatic Head Group Synthesis : The precursor for the quinone ring is homogentisic acid (HGA). frontiersin.org HGA is synthesized from the amino acid tyrosine in a two-step process catalyzed by the enzymes tyrosine aminotransferase (TAT) and 4-hydroxyphenylpyruvate reductase (HPPR). frontiersin.org

Phytyl Tail Synthesis : The phytyl side chain is an isoprenoid derived from the plastid-localized 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway. frontiersin.orgnih.gov Geranylgeranyl pyrophosphate (GGPP), produced by GGPP synthase, is reduced by geranylgeranyl reductase (GGR) to yield phytyl diphosphate (B83284) (phytyl-DP), the direct precursor for the phytyl tail. mdpi.com Alternatively, phytol (B49457) derived from chlorophyll (B73375) degradation can be recycled and phosphorylated to form phytyl-DP. mdpi.com

Condensation Reaction : The first committed step in the synthesis of phytyl-substituted quinols is the condensation of HGA and phytyl-DP. This critical reaction is catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT) , which is encoded by the VTE2 gene. nih.govnih.gov This enzymatic step produces 2-methyl-6-phytylplastoquinol, the direct precursor for tocopherol synthesis. nih.gov

Subsequent Modifications : Following the condensation step, further modifications such as methylation lead to the final this compound molecule. The methyltransferase VTE3, which is involved in both tocopherol and PQ-9 synthesis, is a likely candidate for this step. frontiersin.org

The identification of these genes, particularly VTE2 encoding HPT, was a significant breakthrough, achieved through bioinformatics approaches and confirmed by biochemical and genetic studies. nih.gov

Table 1: Key Enzymes and Genes in this compound Biosynthesis

| Enzyme | Gene (Arabidopsis) | Function | Pathway Stage |

|---|---|---|---|

| Tyrosine Aminotransferase | TAT | Catalyzes the conversion of tyrosine | HGA Synthesis |

| 4-Hydroxyphenylpyruvate Reductase | HPPR | Catalyzes a key step in HGA formation | HGA Synthesis |

| GGPP Synthase | GGPS | Synthesizes Geranylgeranyl pyrophosphate (GGPP) | Phytyl-DP Synthesis |

| Geranylgeranyl Reductase | GGR | Reduces GGPP to Phytyl-DP | Phytyl-DP Synthesis |

| Homogentisate Phytyltransferase | VTE2 / HPT1 | Condenses HGA and Phytyl-DP | Condensation |

Analysis of Mutants with Altered this compound Levels

The study of mutants has been fundamental to confirming gene function and understanding the physiological roles of this compound and related compounds. By analyzing plants in which a specific gene has been knocked out or its function impaired, researchers can observe the resulting biochemical and phenotypic changes.

vte2 Mutants : Mutants lacking a functional VTE2 gene are unable to produce homogentisate phytyltransferase (HPT). This completely blocks the condensation of HGA and phytyl-DP, leading to the absence of 2-methyl-6-phytylplastoquinol and all downstream products, including tocopherols and this compound. nih.gov This confirms the essential role of HPT in the pathway.

vte1 Mutants : In maize, the sxd1 mutant, which is defective in the tocopherol cyclase (VTE1) gene, is unable to cyclize its precursor to form tocopherols. nih.gov This leads to the accumulation of the upstream intermediate 2,3-dimethyl-5-phytyl-1,4-benzoquinone (DMPBQ). nih.gov Such mutants are valuable for studying the effects of precursor accumulation and the specific roles of the end-products.

fbn Mutants : Fibrillins (FBNs) are lipid-associated proteins that play roles in the biosynthesis and transport of isoprenoid quinones. frontiersin.orgnih.gov In Arabidopsis, mutants with low levels of FBN4 or FBN5 show reduced accumulation of plastoquinone-9 (PQ-9) and increased susceptibility to abiotic and biotic stresses. nih.gov The fbn5 mutant specifically exhibited lower photosynthetic performance and higher levels of hydrogen peroxide under cold stress, linking the quinone content to stress tolerance. nih.gov While these studies focused on PQ-9, the findings suggest that fibrillins are crucial for the stability and function of the biosynthetic machinery for related quinones like this compound.

Transgenic Approaches to Manipulate this compound Content

Transgenic technology offers a direct method for manipulating the metabolic flux towards or away from this compound. The primary strategies include the overexpression of endogenous genes to increase production or the suppression of genes to reduce it. frontiersin.org

Overexpression for Increased Content : A key strategy to boost the production of this compound is to overexpress the gene encoding the rate-limiting enzyme in its biosynthetic pathway. Research has shown that seed-specific overexpression of the HPT1 gene (encoding homogentisate phytyltransferase) in Arabidopsis resulted in a two-fold increase in total tocopherol content in the seeds. nih.gov This result strongly indicates that HPT is a key control point and that its overexpression is a viable strategy for increasing the entire pool of phytyl-substituted quinols, including this compound.

Gene Suppression for Reduced Content : Conversely, techniques like RNA interference (RNAi) or CRISPR-Cas9 gene editing can be used to suppress or knock out the expression of key biosynthetic genes such as HPT/VTE2. frontiersin.org This approach is valuable for creating models to study the specific functions of this compound by observing the effects of its absence.

Manipulation of Related Pathways : Transgenic manipulation can also target genes in related pathways to divert precursors towards this compound synthesis. For example, down-regulating the competing enzyme homogentisate solanesyltransferase (HST), which channels HGA towards PQ-9 synthesis, could potentially increase the HGA pool available for HPT, thereby enhancing this compound production.

These genetic manipulation techniques are powerful tools not only for fundamental research into this compound function but also for potential agricultural applications aimed at enhancing crop resilience and nutritional value. nih.govfrontiersin.org

Gene Expression Profiling and Metabolomic Studies under Varying Conditions

Understanding how the this compound pathway is regulated in response to environmental changes is crucial for elucidating its biological role. Gene expression profiling (transcriptomics) and metabolite profiling (metabolomics) are high-throughput technologies used to capture a global snapshot of cellular activity under specific conditions. wikipedia.orgnih.gov

Gene Expression Profiling : This technique measures the expression levels (mRNA abundance) of thousands of genes simultaneously, often using DNA microarrays or RNA-Seq. wikipedia.org Studies can be designed to compare gene expression in plants under optimal conditions versus those exposed to stresses like high light, drought, or extreme temperatures. For example, in a study of the fbn5-1 mutant, which has reduced PQ-9 levels, microarray analysis revealed that the expression of core biosynthetic genes (VTE2, SPS1, SPS2, etc.) was not significantly changed. nih.gov This suggested that the FBN5 protein's role is not at the transcriptional level but likely involves stabilizing the enzyme complex or facilitating its activity. nih.gov

Metabolomic Studies : Metabolomics analyzes the complete set of small-molecule metabolites in a biological sample. It provides a direct functional readout of the cellular state. nih.gov Oxidative stress is known to cause extensive reprogramming of plant metabolism. nih.gov Metabolomic analyses of plants under stress have revealed significant fluctuations in antioxidants, lipids, amino acids, and phytohormones. nih.govwhiterose.ac.uk Given that this compound is a lipophilic antioxidant, its levels are expected to be modulated as part of the plant's integrated response to stress. For instance, studies on rice under submergence stress showed widespread metabolic changes, highlighting the dynamic nature of these pathways in response to environmental cues. mdpi.com

By combining transcriptomic and metabolomic data, researchers can build a comprehensive picture of how the this compound biosynthetic pathway is regulated and how the compound contributes to the plant's metabolic network during stress and development. whiterose.ac.uk

Comparative Biology and Evolutionary Aspects of Phytylplastoquinone

Phytylplastoquinone in Different Plant Species and Photosynthetic Organisms

This compound is considered a less common type of plastoquinone (B1678516) compared to the ubiquitous plastoquinone-9 (PQ-9), which is a crucial component of the photosynthetic electron transport chain in all organisms performing oxygenic photosynthesis. mdpi.com However, this compound has been identified in a variety of distinct and evolutionarily distant organisms.

Research has confirmed its presence in the chloroplasts of several higher plants, including lettuce, pea, and spinach. nih.gov It has also been isolated from the alligator pepper, Aframomum danielli. rsc.org Notably, its presence is not restricted to plants. This compound has been identified in the protozoan Euglena gracilis, a flagellated single-celled eukaryote. mdpi.comresearchgate.net The occurrence in such diverse life forms highlights its specific, albeit not universal, role in metabolism.

The presence of different plastoquinone variants is a known phenomenon. For instance, plastoquinones with shorter side chains, such as PQ-3, PQ-4, and PQ-8, have been found in species like spinach, Aesculus hippocastanum (horse chestnut), and maize. mdpi.com The existence of these various forms, including this compound, demonstrates the chemical diversity of plastoquinones across the photosynthetic world.

Table 1: Documented Presence of this compound in Various Organisms

| Organism Category | Species |

| Higher Plants | Lactuca sativa (Lettuce) nih.gov |

| Pisum sativum (Pea) nih.gov | |

| Spinacia oleracea (Spinach) nih.gov | |

| Aframomum danielli (Alligator Pepper) rsc.org | |

| Protozoa | Euglena gracilis mdpi.comresearchgate.net |

Relationship to Other Quinone and Chromanol Derivatives (e.g., Plastochromanol-8)

This compound is structurally and biosynthetically related to other vital isoprenoid compounds in the chloroplast, namely other plastoquinones and the chromanol, plastochromanol-8.

As a member of the plastoquinone family, its structure consists of a 2,3-dimethyl-1,4-benzoquinone ring, which is characteristic of plastoquinones, but with a phytyl side chain instead of the more common solanesyl (polyprenyl) side chain found in plastoquinone-9. mdpi.comontosight.ai Its direct biosynthetic precursor has been identified as 2-demethylthis compound, which is subsequently methylated to form the final this compound molecule. nih.gov

The connection to chromanols is multifaceted. The most direct link is to plastochromanol-8 (PC-8), a lipophilic antioxidant. nih.gov PC-8 is not derived from this compound but is formed by the cyclization of the reduced form of plastoquinone-9 (plastoquinol-9). frontiersin.orgnih.gov This reaction is catalyzed by the enzyme tocopherol cyclase (VTE1), the same enzyme that participates in tocopherol (vitamin E) synthesis. frontiersin.orgnih.gov Therefore, this compound is a member of the broader plastoquinone pool from which chromanols like PC-8 are ultimately derived.

Furthermore, the biosynthetic pathways of plastoquinones and tocopherols (B72186) (which are chromanols) are intricately linked in higher plants. mdpi.com Both pathways start with the same aromatic head-group precursor, homogentisate (B1232598) (HGA). mdpi.comfrontiersin.org The metabolic pathway diverges based on the side chain that is attached to HGA:

Condensation of HGA with phytyl diphosphate (B83284) leads to the synthesis of tocopherols. frontiersin.org

Condensation of HGA with solanesyl diphosphate (a polyprenyl chain) leads to the synthesis of plastoquinone-9. frontiersin.org

This compound represents a hybrid of these pathways, combining the plastoquinone head-group with the phytyl tail characteristic of tocopherols.

Advanced Methodologies for Phytylplastoquinone Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for isolating phytylplastoquinone from complex biological matrices and for its precise quantification.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of this compound. lstmed.ac.ukepo.org Reverse-phase HPLC (RP-HPLC) is commonly employed, utilizing a non-polar stationary phase (like C18) and a more polar mobile phase. turkjps.org This allows for the effective separation of the hydrophobic this compound from other cellular components.

For quantification, HPLC systems are often coupled with a diode-array detector (DAD) or a UV detector. ajol.info The oxidized and reduced forms of plastoquinone (B1678516) exhibit distinct absorbance spectra, which allows for their simultaneous determination. oup.com For instance, the oxidized form of plastoquinone-9 (PQ-9) has a maximum absorbance at a specific wavelength, which shifts upon reduction, enabling the calculation of the redox state of the plastoquinone pool. oup.com The linearity range for quantification using HPLC can vary depending on the specific method and instrumentation, but ranges such as 10 µg/mL to 50 µg/mL have been reported for similar compounds. turkjps.org The limit of detection (LOD) and limit of quantification (LOQ) are crucial parameters, with reported values for other organic molecules being as low as 1.0 µg/mL and 3.5 µg/mL, respectively. turkjps.org

Below is an interactive table summarizing typical HPLC parameters used in quinone analysis:

Spectroscopic Methods for Structural Elucidation and Redox State Analysis

Spectroscopic techniques are indispensable for determining the chemical structure of this compound and for analyzing its redox state within the photosynthetic membrane.

UV-Visible (UV-Vis) spectroscopy is a primary tool for monitoring the redox state of the plastoquinone pool. sevenstarpharm.comspectroscopyonline.com The oxidized and reduced forms of plastoquinone have characteristic absorption spectra. oup.com Changes in absorbance at specific wavelengths can be used to track the reduction and oxidation of the plastoquinone pool in response to light or other stimuli. mdpi.comresearchgate.net For example, the redox state of the plastoquinone pool can be assessed by tracking changes in the area above the chlorophyll (B73375) a fluorescence induction curve (OJIP curve). mdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are powerful techniques for the definitive structural elucidation of this compound. nih.govnih.govchromatographyonline.com ¹H-NMR can provide detailed information about the structure of the phytyl tail and the benzoquinone head group. researchgate.net Mass spectrometry provides the molecular weight and fragmentation patterns, which aid in confirming the identity of the compound. chromatographyonline.com While NMR is highly effective for solving unknown structures, MS provides excellent complementary data for rapid database searching and confirmation. chromatographyonline.com

The following table provides an overview of spectroscopic methods applied to quinone research:

Isotopic Labeling and Metabolic Flux Analysis

Isotopic labeling is a powerful technique to trace the metabolic pathways leading to this compound biosynthesis. creative-proteomics.commdpi.com By feeding organisms with precursors labeled with stable isotopes like ¹³C or ²H, researchers can follow the incorporation of these labels into this compound and its intermediates. mdpi.comchempep.com This approach has been instrumental in elucidating the methylerythritol 4-phosphate (MEP) pathway, which produces the isoprenoid precursors for the phytyl tail. rsc.org

Metabolic flux analysis, often combined with isotopic labeling, allows for the quantification of the rate of metabolic flow through biosynthetic pathways. nih.gov This provides insights into the regulation of this compound synthesis under different physiological conditions. rsc.orgfrontiersin.org For instance, studies have shown that the flux through the MEP pathway is influenced by the availability of photosynthetically derived substrates. frontiersin.orgnih.gov

Molecular Biology Techniques for Gene Manipulation and Expression Analysis

Molecular biology techniques are crucial for identifying and characterizing the genes and enzymes involved in this compound biosynthesis. fiveable.melibretexts.org

Gene Manipulation: Techniques such as DNA cloning and the generation of T-DNA insertion mutants in model organisms like Arabidopsis thaliana have been pivotal in identifying genes essential for this compound synthesis. nih.gov For example, the identification of seedling-lethal phenotypes in mutants has pointed to the critical role of specific genes in this pathway. nih.gov

Expression Analysis: Methods like reverse transcription PCR (RT-PCR) and quantitative PCR (qPCR) are used to measure the expression levels of genes encoding biosynthetic enzymes. fiveable.me This helps in understanding how the synthesis of this compound is regulated at the transcriptional level in response to developmental cues or environmental stresses. nih.gov DNA microarrays and RNA sequencing (RNA-seq) offer a more comprehensive view by allowing for the simultaneous analysis of the expression of thousands of genes. fiveable.me

Biochemical Assays for Enzyme Activity and Pathway Characterization

Biochemical assays are essential for measuring the activity of enzymes involved in the this compound biosynthetic pathway and for characterizing their kinetic properties. frontiersin.orgbiocompare.com These assays typically involve incubating a purified enzyme or a cell-free extract with its substrate(s) and then measuring the rate of product formation. nih.govplos.org

For example, the activity of enzymes like solanesyl diphosphate (B83284) synthase, which is involved in the synthesis of the side chain of related quinones, can be determined by quantifying the incorporation of radiolabeled precursors or by using spectrophotometric methods. nih.gov Such assays are critical for understanding the catalytic mechanism of these enzymes and for identifying potential regulatory molecules. plos.org

In Vitro Reconstitution Systems for Functional Studies

In vitro reconstitution systems provide a simplified and controlled environment to study the function of this compound and the enzymes involved in its biosynthesis. nih.gov These systems typically involve the use of liposomes, which are artificial lipid bilayers that can mimic the thylakoid membrane. researchgate.net

Purified enzymes of the biosynthetic pathway can be incorporated into these liposomes to study their individual activities and their interactions with other components. dntb.gov.uanih.gov Furthermore, this compound itself can be incorporated into liposomes to investigate its role as a mobile electron carrier and its interaction with components of the photosynthetic electron transport chain, such as Photosystem II. researchgate.netresearchgate.net These reconstituted systems have been instrumental in understanding the structural and functional relationships of the components of the photosynthetic apparatus. researchgate.net

Current Research Frontiers and Future Perspectives on Phytylplastoquinone

Unraveling Undiscovered Biosynthetic and Degradative Pathways

The primary known biosynthetic step for phytylplastoquinone's immediate precursor, 2-methyl-6-phytylplastoquinol, involves the condensation of homogentisic acid (HGA) with phytyl diphosphate (B83284) (PDP). chula.ac.thgoogle.com This reaction is catalyzed by the enzyme homogentisate (B1232598) phytyltransferase (HPT). chula.ac.th This places this compound synthesis at a branch point of the isoprenoid and aromatic amino acid pathways within the chloroplast. google.commdpi.com

However, significant gaps remain in our knowledge, representing a major frontier in current research. While the core synthesis is identified, a complete picture of the compound's life cycle is far from complete. The specific pathways and enzymes responsible for the degradation of this compound and its derivatives are not well characterized. wiley.comnih.govplos.org Much of the research on plastoquinones has focused on the more abundant Plastoquinone-9 (PQ-9), which functions in photosynthetic electron transport, leaving the specific catabolism of this compound an open question. mdpi.comfrontiersin.org Future research is expected to focus on identifying the enzymes and genetic factors that control its turnover, which is crucial for regulating the metabolic flux towards tocopherol synthesis. nih.gov The study of analogous biosynthetic pathways in various organisms, including cyanobacteria, may also provide critical insights into potentially undiscovered alternative or parallel pathways in plants. mdpi.com

Comprehensive Mapping of this compound Regulatory Networks

The regulatory networks governing the synthesis and steady-state levels of this compound are complex and remain to be fully mapped. Its production is intrinsically tied to the regulation of two major upstream pathways: the methylerythritol phosphate (B84403) (MEP) pathway, which supplies the phytyl diphosphate precursor, and the shikimate pathway, which produces the homogentisate precursor. google.commdpi.com Consequently, any regulatory mechanism affecting these foundational pathways will inevitably impact the availability of this compound.

Future research aims to create a comprehensive regulatory map by identifying the specific transcription factors and signaling cascades that control the expression of key biosynthetic genes, such as HPT. nih.govelifesciences.orggao-lab.org There is also evidence that structural proteins may play a role. For instance, Fibrillin5 (FBN5) has been shown to be essential for the efficient synthesis of the related PQ-9, suggesting a potential scaffolding or channeling function that might also apply to the this compound synthesis machinery. frontiersin.orgnih.gov Furthermore, retrograde signaling, a communication pathway from the plastid to the nucleus, is a critical area of investigation. nih.gov It is hypothesized that the functional state of the chloroplast, particularly under stress conditions, can trigger signals that modulate the expression of nuclear genes encoding biosynthetic enzymes, thereby adjusting this compound levels to meet the plant's metabolic demands. nih.gov

High-Resolution Structural and Mechanistic Studies of this compound-Associated Enzymes

A deep understanding of any metabolic pathway requires detailed knowledge of the enzymes that catalyze its reactions. For this compound, a primary research frontier is obtaining high-resolution three-dimensional structures of its associated enzymes, most notably homogentisate phytyltransferase (HPT). jbei.org While the enzyme's function is known, its precise structural and mechanistic details are not fully elucidated.

High-resolution crystallography and cryo-electron microscopy studies would provide unprecedented insight into the enzyme's active site. jbei.orgnih.govcore.ac.uk This would allow researchers to understand how HPT recognizes and binds its two distinct substrates, homogentisate and phytyl diphosphate, and how it facilitates their condensation to form 2-methyl-6-phytylplastoquinol. academie-sciences.frnih.gov Such structural data would reveal the key amino acid residues involved in catalysis and could elucidate the conformational changes the enzyme undergoes during its catalytic cycle. chemrxiv.org This mechanistic understanding is not only of fundamental scientific interest but is also a prerequisite for the rational design and bioengineering of the enzyme to enhance the production of Vitamin E in crops.

Integration into Systems Biology Models of Plastid Metabolism

Systems biology seeks to build comprehensive, predictive computational models of biological processes. mdpi.com Integrating this compound into systems-level models of plastid metabolism is a key goal for understanding the organelle's complex metabolic network. nih.govfrontiersin.org As a critical intermediate in the biosynthesis of tocopherols (B72186), this compound must be included for these models to accurately reflect the metabolic potential and fluxes within the plastid. chula.ac.thgoogle.com

Current research efforts are focused on gathering the necessary quantitative data—such as metabolite concentrations, enzyme kinetics, and gene expression levels—to build and validate these models. plos.org An accurate model would allow scientists to perform in silico experiments, predicting how genetic or environmental perturbations that affect this compound levels would impact other connected pathways, such as photosynthesis, carotenoid biosynthesis, and stress responses. However, a significant challenge is the lack of detailed kinetic and regulatory data for the enzymes involved in its synthesis and turnover. mdpi.com Closing the knowledge gaps outlined in the preceding sections is therefore essential for the successful integration of this compound into robust and predictive systems biology models.

Ecological and Agronomic Implications of this compound Functions

The metabolic role of this compound has significant real-world consequences for plants in both natural and agricultural settings. academie-sciences.fr Its position as an obligate precursor to all tocopherols means that the rate of its synthesis directly dictates a plant's ability to produce Vitamin E. chula.ac.thmdpi.com Tocopherols are potent lipid-soluble antioxidants that are essential for protecting the photosynthetic membranes within the chloroplast from damage caused by reactive oxygen species (ROS). researchgate.net

This protective function is vital for a plant's ability to cope with a wide range of environmental stresses, including high light intensity, temperature extremes, and drought. mdpi.comresearchgate.net Therefore, from an ecological perspective, a plant's capacity to modulate this compound synthesis is critical for its survival and fitness in challenging environments. This has direct agronomic implications. frontiersin.org Enhancing the metabolic flux through the this compound pathway is a promising strategy for developing more resilient crops that can maintain high yields under adverse conditions. frontiersin.orgmdpi.com Furthermore, since Vitamin E is an essential nutrient for humans and livestock, increasing its content in staple crops through the manipulation of the this compound pathway could lead to significant improvements in nutritional quality. google.commdpi.com

Q & A

Basic Research Questions

Q. What standardized methodologies are recommended for isolating and purifying phytylplastoquinone from biological samples?

- Answer : Isolation typically involves solvent extraction (e.g., hexane or chloroform) followed by chromatographic purification using silica gel columns or preparative HPLC. Protocols should specify solvent ratios, temperature controls, and purity validation via UV-Vis spectroscopy or NMR . Ensure reproducibility by documenting batch-specific variables like extraction time and solvent saturation levels.

Q. How can researchers validate the presence of this compound in complex lipid mixtures?

- Answer : Use tandem mass spectrometry (LC-MS/MS) with targeted multiple reaction monitoring (MRM) to distinguish this compound from structurally similar compounds. Reference standards and spike-recovery experiments are critical for validation. Cross-validate findings with infrared spectroscopy (IR) to confirm functional groups like the quinone moiety .

Q. What established protocols exist for quantifying this compound in photosynthetic membranes?

- Answer : Employ spectrophotometric assays measuring absorbance at 254 nm (characteristic of plastoquinones) after membrane fractionation via ultracentrifugation. Normalize concentrations to chlorophyll content or protein biomass to account for sample heterogeneity. Detailed protocols are available in plant biochemistry handbooks, but ensure calibration with synthetic this compound .

Advanced Research Questions

Q. How can the PICOT/PECO framework structure a study comparing this compound accumulation under varying light intensities?

- Answer :

- Population : Model plant species (e.g., Arabidopsis thaliana).

- Exposure : Controlled light regimes (e.g., low vs. high PAR).

- Comparison : Wild-type vs. mutants with altered plastoquinone biosynthesis.

- Outcome : this compound levels quantified via HPLC.

- Time : Longitudinal sampling across growth stages.

This framework ensures clarity in hypothesis testing and aligns with guidelines for experimental design in metabolic studies .

Q. What strategies resolve contradictions in reported this compound redox potentials across studies?

- Answer : Conduct a systematic review to identify methodological discrepancies (e.g., buffer pH, temperature, or electrode calibration). Replicate key experiments under standardized conditions, and perform meta-analysis to assess variability sources. Use cyclic voltammetry with internal redox standards (e.g., ferrocene) to improve comparability .

Q. How to design a mechanistic study investigating this compound’s role in oxidative stress response?

- Answer : Combine genetic knockout models (e.g., CRISPR-Cas9) with ROS (reactive oxygen species) detection assays (e.g., DCFH-DA fluorescence). Apply multi-omics approaches (transcriptomics and lipidomics) to correlate this compound levels with stress-response pathways. Ensure blinding and randomization to mitigate bias in phenotypic assessments .

Q. What statistical methods are optimal for analyzing this compound variability across ecological niches?

- Answer : Use multivariate analysis (e.g., PCA or MANOVA) to account for interdependent variables like soil composition, light exposure, and microbial interactions. Bootstrap resampling can address small sample sizes in field studies. Report confidence intervals and effect sizes to contextualize biological significance .

Methodological Best Practices

- Reproducibility : Document all experimental parameters (e.g., instrument settings, reagent lots) in supplemental materials .

- Data Contradictions : Pre-register hypotheses and analytical pipelines to distinguish genuine discrepancies from methodological artifacts .

- Ethical Compliance : Disclose conflicts of interest (e.g., funding sources for synthetic this compound suppliers) per journal guidelines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.